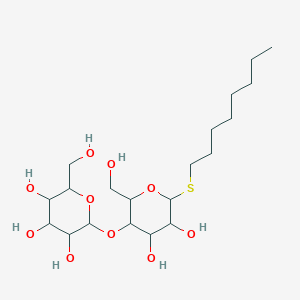

Thiooctyl-maltoside

Description

Contextual Significance of Alkyl Glycoside Surfactants in Membrane Protein Research

Alkyl glycoside surfactants are amphipathic molecules, possessing a hydrophilic sugar headgroup and a hydrophobic alkyl tail. peakproteins.com This dual nature allows them to disrupt the lipid bilayer and form micelles around the hydrophobic transmembrane domains of membrane proteins, thereby solubilizing them in aqueous solutions. peakproteins.comhuji.ac.il The choice of detergent is critical, as it must be effective at solubilizing the protein without causing denaturation or loss of function. dojindo.comnih.gov

Alkyl glycosides are favored for several reasons. They are generally non-ionic, which prevents interference with the native charge of the protein and makes them compatible with ion-exchange chromatography. dojindo.com Furthermore, many alkyl glycosides are considered "mild" detergents, meaning they are less likely to unfold and inactivate the protein compared to harsher ionic detergents. wikipedia.orgnih.gov The ability to maintain the structural integrity and biological activity of the solubilized membrane protein is paramount for subsequent functional and structural analyses, including crystallization for X-ray crystallography and cryo-electron microscopy. nist.govnih.gov The effectiveness of different alkyl glycosides can vary depending on the specific membrane protein being studied, highlighting the importance of screening various detergents to find the optimal conditions. nih.govhuji.ac.il

Rationale for Focused Academic Investigation of Thiooctyl-maltoside

This compound, also known as n-Octyl-β-D-thiomaltopyranoside (OTM), has garnered specific attention within the scientific community for its unique properties that make it a valuable tool in membrane protein research. medchemexpress.commoleculardimensions.com A key feature of this compound is the thioether bond linking the octyl chain to the maltose (B56501) headgroup. wikipedia.org This modification, in contrast to the oxygen-linked glycosidic bond found in its analogue, n-octyl-β-D-maltoside, confers increased chemical stability. wikipedia.org Specifically, the thioether linkage is resistant to degradation by β-glucosidase enzymes, which can be a concern when working with biological samples. wikipedia.org

The physicochemical properties of this compound are also well-suited for membrane protein studies. Its critical micelle concentration (CMC), the concentration at which detergent monomers begin to form micelles, is a crucial parameter. dojindo.comnih.gov this compound has a reported CMC of approximately 8.5 mM to 9 mM. moleculardimensions.comnih.govnih.gov This relatively high CMC allows for its removal from protein-detergent complexes through methods like dialysis, which is important for reconstitution experiments and certain analytical techniques. creative-biolabs.com

The molecular structure of this compound, with its C8 alkyl chain, strikes a balance between being hydrophobic enough to effectively solubilize membrane proteins and not being so large as to form overly large and difficult-to-handle micelles. huji.ac.ilnist.gov This balance is critical for maintaining the stability and function of the solubilized protein. nist.gov Research has shown that this compound can be effective in solubilizing and stabilizing a variety of membrane proteins, making it a versatile detergent for biochemical and structural studies. medchemexpress.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₂₀H₃₈O₁₀S | biosynth.com |

| Molecular Weight | 470.58 g/mol | biosynth.com |

| Critical Micelle Concentration (CMC) | ~8.5 - 9 mM | moleculardimensions.comnih.govnih.gov |

| Appearance | Colorless to yellow liquid | biosynth.com |

| Solubility | Soluble in alcohol and ether | biosynth.com |

Historical Trajectory and Evolution of this compound Utilization in Scholarly Pursuits

The development and use of this compound and other related thio-glycoside detergents arose from the need for more stable and effective surfactants for membrane protein research. Early studies recognized the potential of non-ionic detergents for solubilizing membrane proteins without denaturation. nih.gov The synthesis of n-octyl-β-D-thioglucoside, a related compound, demonstrated the advantages of the thioether linkage in terms of stability. nih.gov

Subsequent research expanded the toolkit of biochemists to include thiomaltosides like this compound. Its application has been noted in various contexts, including the solubilization of membrane proteins for functional and structural characterization. medchemexpress.comnih.gov For instance, it has been included in screens of detergents aimed at finding optimal conditions for stabilizing and crystallizing membrane proteins. nih.gov The consistent performance and favorable properties of this compound have led to its inclusion in the panel of detergents recommended for membrane protein biochemistry and structural biology. nih.gov The ongoing investigation into the interactions between detergents and membrane proteins continues to refine the application of compounds like this compound, ensuring its continued relevance in advancing our understanding of these critical cellular components. nist.govnih.gov

Properties

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBBNAKIOKQRJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Modification Strategies for Thiooctyl Maltoside Analogs

Established Methodologies for Thiooctyl-maltoside Synthesis

The synthesis of this compound and its analogs, while conceptually straightforward, requires careful control over reaction conditions to achieve high yields and the desired stereochemistry. The fundamental approach involves the coupling of a protected maltose (B56501) derivative with an octylthiol linker.

Glycosylation Reaction Optimization and Stereo-control

The cornerstone of this compound synthesis is the glycosylation reaction, where the bond between the anomeric carbon of the maltose headgroup and the sulfur atom of the octylthiol tail is formed. Achieving high efficiency and stereoselectivity in this step is paramount. The outcome of a glycosylation reaction is critically dependent on the reactivity of the glycosyl donor (the activated maltose derivative), the glycosyl acceptor (octylthiol), and the activator used to promote the reaction. rsc.org

Several strategies have been developed to optimize this key transformation. These include the use of various activating reagents and the exploration of different solvent systems. For instance, the choice of solvent can dramatically influence the reaction yield. researchgate.net Recent advancements have explored visible light-promoted glycosylation methods, offering a milder and more efficient alternative to traditional approaches. researchgate.net Bayesian optimization has also emerged as a powerful tool to navigate the complex reaction space of glycosylation and discover novel conditions that favor high stereoselectivity. chemrxiv.org

Stereo-control, ensuring the formation of the desired β-anomer, is a significant challenge in glycoside synthesis. The interplay of the protecting groups on the maltose unit, the nature of the leaving group at the anomeric position, and the reaction conditions all influence the stereochemical outcome. rsc.org For instance, the synthesis of related compounds like n-dodecyl-β-D-maltoside (DDM) involves the coupling of two glucose molecules to form maltose, followed by the attachment of the dodecyl chain, with careful control over the stereochemistry at each step. nih.gov

Purification Techniques for Synthetic Products in Academic Contexts

Following the synthesis, purification of this compound from the reaction mixture is essential to obtain a product of high purity for subsequent applications. In academic research settings, a combination of chromatographic techniques is typically employed.

Initial purification often involves column chromatography on silica (B1680970) gel to separate the desired product from unreacted starting materials, byproducts, and activating agents. The choice of eluent system is critical for achieving good separation.

Further purification, particularly for applications requiring highly pure material, may involve techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC). The purity of the final product is typically assessed by analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For instance, in the purification of related detergents like DDM, affinity chromatography and size-exclusion chromatography are utilized, and the final product's purity is confirmed to be suitable for demanding applications like membrane protein crystallization. nih.gov

Design and Synthesis of Chemically Modified this compound Derivatives

The versatility of this compound as a biochemical tool is significantly enhanced by the ability to introduce chemical modifications. These modifications allow for the fine-tuning of its properties to suit specific experimental needs.

Tailored Hydrophobic Chain Variations and Their Synthetic Access

Altering the length and structure of the hydrophobic alkyl chain can significantly impact the detergent's properties, such as its critical micelle concentration (CMC) and its ability to stabilize different membrane proteins. researchgate.net The synthesis of analogs with varying chain lengths can be achieved by using different alkylthiols in the glycosylation reaction. For example, a series of hydrophobic mannosides with varying tail lengths have been synthesized to probe the substrate specificity of mannosyltransferases. oup.com

The introduction of features like double bonds or branching in the alkyl chain can also modulate the detergent's packing in micelles and its interaction with membrane proteins. These modifications are typically introduced into the alkylthiol starting material before the glycosylation step.

Headgroup Engineering for Modulating Supramolecular Assembly

Modification of the maltose headgroup offers another avenue for tailoring the properties of this compound. Systematic headgroup engineering can influence the detergent's self-assembly into micelles and its interactions with the hydrophilic domains of membrane proteins. rsc.org

Deuterated Analogs for Advanced Biophysical Spectroscopies

For advanced biophysical studies, particularly those employing nuclear magnetic resonance (NMR) spectroscopy, the synthesis of deuterated analogs of this compound is invaluable. Deuteration, the replacement of hydrogen atoms with deuterium, can simplify complex NMR spectra and enhance the sensitivity of certain experiments.

Self Assembly and Aggregation Behavior of Thiooctyl Maltoside in Aqueous Systems

Micellization Phenomena and Critical Micelle Concentration (CMC) Determination

Micellization is a spontaneous process where amphiphilic molecules, like Thiooctyl-maltoside, aggregate in an aqueous solution to form organized structures called micelles. This phenomenon occurs above a specific concentration known as the critical micelle concentration (CMC). The CMC is a key parameter that defines the onset of self-assembly. For the related compound n-octyl-β-D-thioglucopyranoside (OTG), the CMC has been determined to be approximately 9 mM. nih.govwikipedia.org This value is significantly lower than that of its oxygen-linked analogue, n-octyl-β-D-glucopyranoside (23 mM), indicating a more hydrophobic character for the thioglycosylated surfactant. researchgate.net

The CMC of surfactants is determined by monitoring a physical property of the solution that exhibits an abrupt change in its concentration dependence. Several highly sensitive techniques are employed for this purpose.

Surface Tension: This is a classic method for determining the CMC. Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface is saturated. At the CMC, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. researchgate.net This break point in the plot of surface tension versus the logarithm of concentration is identified as the CMC.

Fluorescence Spectroscopy: This technique utilizes fluorescent probes, such as pyrene (B120774) or 8-anilino-1-naphthalene-sulfonic acid (ANS), whose spectral properties are sensitive to the polarity of their microenvironment. nih.gov In an aqueous solution below the CMC, these probes are in a polar environment. Above the CMC, they preferentially partition into the nonpolar, hydrophobic core of the micelles. This change in environment leads to a significant shift in the fluorescence emission spectrum. For instance, the ratio of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is a well-established indicator of solvent polarity and is used to pinpoint the CMC. nih.gov

Light Scattering: Both static and dynamic light scattering techniques can be used to detect the formation of micelles. Below the CMC, the solution contains only small monomers that scatter very little light. Above the CMC, the formation of much larger micellar aggregates leads to a sharp increase in the scattered light intensity. researchgate.net A plot of light scattering intensity versus surfactant concentration will show a distinct change in slope at the CMC.

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) can be determined from the temperature dependence of the CMC. These parameters provide insight into the driving forces behind micelle formation.

For the related thio-surfactant n-octyl-β-D-thioglucopyranoside (OTG), thermodynamic parameters have been determined through surface tension measurements at various temperatures. researchgate.net The micellization process for this compound is spontaneous, as indicated by the negative values of ΔG°mic. The primary driving force for micellization is a large, positive entropy change (ΔS°mic), which is characteristic of the hydrophobic effect. researchgate.netwikipedia.org This entropic gain results from the release of ordered water molecules from around the hydrophobic alkyl chains as they sequester themselves into the micelle core. wikipedia.org The enthalpy of micellization (ΔH°mic) is typically small and can be either positive or negative. researchgate.net

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) |

|---|---|---|---|

| 288 | -22.1 | -6.4 | -15.7 |

| 298 | -22.4 | -4.2 | -18.2 |

| 308 | -22.6 | -2.1 | -20.5 |

| 318 | -22.7 | 0.1 | -22.8 |

Table 1. Thermodynamic parameters of micellization for n-octyl-β-D-thioglucopyranoside (OTG) in aqueous solution at different temperatures. Data sourced from Galán, et al. researchgate.net

The formation of micelles can be described by several theoretical models. The pseudophase separation model is one of the simplest, treating micelles as a separate phase that forms once the monomer concentration in the aqueous phase reaches the CMC. azom.com Above the CMC, additional surfactant molecules are assumed to partition exclusively into the micellar phase, while the monomer concentration remains constant. azom.com

More sophisticated molecular thermodynamic models provide a quantitative connection between the surfactant's molecular structure and its aggregation behavior. scielo.brrsc.org These models calculate the Gibbs free energy of micellization by summing up various contributions, including the transfer of the hydrophobic tail from water to the nonpolar micelle core (hydrophobic effect), the repulsive interactions between the hydrophilic headgroups at the micelle surface, and the interfacial tension at the core-water interface. wikipedia.orgrsc.org

Molecular dynamics (MD) simulations offer an atomistic-level view of the self-assembly process. missouri.edu These computer simulations can model the spontaneous formation of a micelle from randomly distributed surfactant monomers in water. nih.govnih.gov MD simulations provide detailed information on the size, shape, internal structure, and hydration of the resulting micelles, complementing experimental findings. nih.govnih.gov

Micelle Morphology and Supramolecular Structure Characterization

Above the CMC, this compound molecules assemble into supramolecular structures whose size, shape, and architecture can be characterized by various scattering techniques.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, such as micelles. DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the micelles. Analysis of these fluctuations yields the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the micelles can be calculated via the Stokes-Einstein equation.

DLS studies on the related surfactant n-octyl-β-D-thioglucopyranoside (OTG) have shown that micellar size can be influenced by the surfactant concentration. nih.govresearchgate.net At concentrations just above the CMC, small, spherical micelles are typically formed. As the concentration increases, these micelles may grow or change shape. nih.gov For octyl-β-D-glucopyranoside, DLS measurements determined a hydrodynamic radius of 2.3 ± 0.3 nm. nih.gov

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for determining the low-resolution structure of macromolecules and aggregates in solution. desy.deresearchgate.net These methods provide information about the average shape, size, and internal structure of micelles over a length scale of approximately 1 to 100 nm.

Extensive SAXS and SANS studies have been performed on n-octyl-β-D-maltopyranoside (OM), the oxygen-linked analogue of this compound. desy.deresearchgate.netuq.edu.au The analysis of scattering data for OM micelles indicates that they are not perfectly spherical. Model fitting of both SANS and SAXS data is consistent with a spherical shell model , suggesting a structure with a hydrophobic core and a hydrated hydrophilic shell. desy.deresearchgate.net

Interestingly, the radius of gyration (Rg) determined from SANS data was found to be smaller than that from SAXS data under similar conditions. desy.deresearchgate.net This difference arises because SANS and SAXS are sensitive to different aspects of the micelle structure due to the different scattering properties of neutrons and X-rays. The combination of both techniques provides a more complete picture of the micellar architecture. desy.de Studies also show that for OM, the micelle structure is not sensitive to temperature changes between 10 to 50 °C, and the micelle size does not increase with concentration up to 188 mM. desy.deresearchgate.net

| Technique | Parameter | Value (nm) | Concentration (mM) | Temperature (°C) |

|---|---|---|---|---|

| SAXS | Radius of Gyration (Rg) | 2.16 ± 0.01 | 97.4 | 25 |

| SANS | Radius of Gyration (Rg) | 1.83 ± 0.01 | 92.2 | 25 |

| SAXS | Core Radius (Model Fit) | 1.45 ± 0.01 | 97.4 | 25 |

| SANS | Core Radius (Model Fit) | 1.49 ± 0.01 | 92.2 | 25 |

| SAXS | Shell Thickness (Model Fit) | 0.95 ± 0.01 | 97.4 | 25 |

| SANS | Shell Thickness (Model Fit) | 0.94 ± 0.01 | 92.2 | 25 |

Table 2. Structural parameters for n-octyl-β-D-maltopyranoside (OM) micelles determined by SAXS and SANS. Data sourced from He, et al. desy.de

Applications in Membrane Protein Research: Solubilization, Purification, and Reconstitution

Detergent-Mediated Solubilization of Integral Membrane Proteins (IMPs)

The initial and most critical step in studying IMPs is their extraction from the cell membrane. researchgate.net This process, known as solubilization, involves the use of detergents to disrupt the lipid bilayer and encapsulate the hydrophobic transmembrane domains of the proteins within detergent micelles. dojindo.com Thiooctyl-maltoside is a mild, non-denaturing detergent that is effective for this purpose. nih.gov

Successful solubilization requires a delicate balance: the detergent must be potent enough to disintegrate the membrane but gentle enough to maintain the protein's native three-dimensional structure and biological activity. researchgate.net Several factors must be optimized to achieve efficient extraction while preserving the conformational integrity of the IMP.

The concentration of the detergent is a primary consideration. Solubilization occurs at concentrations above the detergent's critical micelle concentration (CMC) , the point at which detergent monomers begin to aggregate into micelles. kruss-scientific.comnih.gov For this compound, the CMC is approximately 8.5 mM. nih.gov The optimal detergent-to-protein ratio and detergent-to-lipid ratio are crucial and must be empirically determined for each specific IMP. embl-hamburg.de Insufficient detergent will result in incomplete solubilization, while excessive amounts can lead to protein denaturation and loss of essential lipids.

Other factors influencing extraction efficiency and protein stability include temperature, pH, and the ionic strength of the buffer. The presence of additives, such as glycerol, can also enhance the stability of the solubilized protein. sigmaaldrich.com Screening a range of conditions is often necessary to identify the optimal parameters for a particular membrane protein. nih.gov

Table 1: Properties of this compound Relevant to Solubilization

| Property | Value | Reference |

| Chemical Formula | C20H38O10S | biosynth.com |

| Molecular Weight | 470.58 g/mol | biosynth.com |

| Critical Micelle Concentration (CMC) | 8.5 mM | nih.gov |

| Aggregation Number | Not specified | |

| Micelle Molecular Weight | Not specified |

This table provides key physicochemical properties of this compound that are important for its application in membrane protein solubilization.

The process of lipid bilayer disintegration by detergents is generally understood to occur in three stages. rug.nl In the first stage, at low concentrations, detergent monomers partition into the lipid bilayer. rug.nl As the detergent concentration increases and approaches the CMC, the bilayer becomes saturated with detergent molecules, leading to the formation of mixed micelles composed of lipids and detergent. rug.nld-nb.info Finally, at concentrations well above the CMC, the entire lipid bilayer is disrupted, and the integral membrane proteins are incorporated into individual detergent micelles, forming protein-detergent complexes. d-nb.info This process effectively removes the protein from its native lipid environment, making it soluble in an aqueous solution. dojindo.com The mechanism of lipid extraction can involve the detergent creating defects in the bilayer, leading to its eventual breakdown. nih.govresearchgate.net

Chromatographic Purification of Membrane Proteins in this compound Micelles

Once solubilized, the target IMP exists in a heterogeneous mixture with other cellular proteins and lipids. sigmaaldrich.com Chromatographic techniques are then employed to purify the protein of interest, with the crucial requirement that the buffer solutions used throughout the process contain this compound at a concentration above its CMC to maintain the solubility of the protein-detergent complexes. sigmaaldrich.com

Affinity chromatography is a powerful technique for purifying membrane proteins. nih.gov This method relies on the specific interaction between the target protein and a ligand immobilized on a chromatographic resin. nih.gov A common strategy involves engineering a polyhistidine-tag (His-tag) onto the protein of interest, which then binds with high affinity to a resin charged with nickel or cobalt ions (Immobilized Metal Affinity Chromatography, IMAC). sigmaaldrich.com The bound protein-detergent complex can then be eluted by increasing the concentration of a competing molecule, such as imidazole. sigmaaldrich.comyilimart.com Another widely used system is the Strep-tag/Strep-Tactin system. nih.gov The presence of this compound micelles generally does not interfere with these affinity interactions, allowing for efficient purification. sigmaaldrich.com However, in some cases, the detergent micelle might partially obscure the affinity tag, necessitating optimization of the detergent concentration and buffer composition. sigmaaldrich.com

Size exclusion chromatography (SEC) separates molecules based on their hydrodynamic radius. researchgate.netnih.gov In the context of membrane protein purification, SEC serves two primary purposes. Firstly, it can be used as a polishing step to separate the target protein-detergent complex from any remaining contaminants of different sizes. yilimart.com Secondly, and crucially, SEC is used to assess the homogeneity of the purified sample. nih.gov A single, symmetrical peak on the chromatogram is indicative of a monodisperse sample, which is often a prerequisite for successful downstream applications like structural studies. nih.gov The elution volume of the protein-detergent complex is influenced by the size of both the protein and the associated detergent micelle. researchgate.netresearchgate.net Therefore, the choice of detergent can affect the elution profile. researchgate.net

Table 2: Common Chromatographic Techniques for Purifying IMPs in this compound

| Chromatography Type | Principle | Application in IMP Purification |

| Affinity Chromatography (e.g., IMAC) | Specific binding between a protein tag and an immobilized ligand. sigmaaldrich.comnih.gov | Primary capture step to isolate the target protein-detergent complex from the crude lysate. sigmaaldrich.comyilimart.com |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size and shape. researchgate.netnih.gov | Polishing step to remove aggregates and contaminants; assessment of sample homogeneity. yilimart.comnih.gov |

This table summarizes the main chromatographic methods used for the purification of integral membrane proteins solubilized in this compound.

Reconstitution of Membrane Proteins into Liposomes and Model Membranes

For many functional studies, it is desirable to re-introduce the purified IMP into a lipid bilayer environment that mimics its native state. nih.gov This process is known as reconstitution. d-nb.info this compound's high CMC facilitates its removal, which is a key step in the formation of proteoliposomes (lipid vesicles containing the reconstituted protein). researchgate.net

The general procedure for reconstitution involves mixing the purified protein-detergent complex with phospholipids (B1166683) that have also been solubilized by the detergent. d-nb.info The detergent is then gradually removed from the mixture. nih.gov As the detergent concentration falls below the CMC, the phospholipids self-assemble into a bilayer, incorporating the membrane protein in the process. d-nb.inforesearchgate.net Common methods for detergent removal include dialysis, the use of hydrophobic adsorbent beads (like Bio-Beads), and gel filtration. embl-hamburg.denih.gov The rate of detergent removal can influence the size and lamellarity of the resulting liposomes. nih.gov Successful reconstitution allows for the investigation of protein function in a controlled lipid environment. nih.govnih.gov

Vesicle Formation and Protein Integration Protocols

The reconstitution of purified membrane proteins into a lipid bilayer is a critical step for functional and structural studies, allowing the protein to be analyzed in a more native-like environment. This compound, also known as n-octyl-β-D-thiomaltoside (OTM), is a non-ionic detergent frequently used in this process. The standard procedure involves solubilizing the target membrane protein and the lipids separately with a detergent, mixing them to form protein-lipid-detergent micelles, and then removing the detergent to allow the spontaneous formation of proteoliposomes. d-nb.info

Several methods are employed for detergent removal, each influencing the final characteristics of the vesicles. d-nb.infonih.gov Common protocols include:

Detergent Dialysis: The protein-lipid-detergent mixture is placed in a dialysis bag with a specific molecular weight cut-off. The bag is then placed in a large volume of detergent-free buffer. The small detergent molecules diffuse out, leading to a gradual decrease in detergent concentration and subsequent vesicle formation. wikipedia.orgdojindo.com While effective, this method can be time-consuming. creative-biolabs.com

Detergent Adsorption: This method utilizes hydrophobic polystyrene beads (e.g., Bio-Beads SM-2). nih.govcore.ac.uk When added to the protein-lipid-detergent mixture, these beads rapidly adsorb the detergent molecules, leading to the formation of proteoliposomes. nih.gov The rate of detergent removal can be controlled by varying the amount of beads used, which in turn can affect the size and morphology of the resulting vesicles. core.ac.uk

Detergent Dilution: The mixture is rapidly diluted below the critical micelle concentration (CMC) of the detergent. d-nb.infonih.gov For this compound's analog, octylthioglucoside, reconstitution of the melibiose (B213186) carrier was successfully achieved using this dilution method. nih.gov This rapid change in concentration triggers the assembly of lipids and proteins into vesicles. d-nb.info

The choice of protocol depends on the specific protein and the desired outcome. For instance, in the reconstitution of the melibiose carrier, a detergent dilution procedure was employed, highlighting that the concentration range for successful reconstitution with a related thio-detergent was considerably wider than with its oxygen-linked counterpart, offering more reproducible results. nih.gov

Table 1: Comparative Protocols for Proteoliposome Reconstitution This table provides illustrative examples of reconstitution parameters. Actual values are protein and lipid-dependent.

| Parameter | Method 1: Detergent Dialysis | Method 2: Detergent Adsorption | Method 3: Rapid Dilution |

|---|---|---|---|

| Protein | Melibiose Carrier | Bacteriorhodopsin (BR) | SNARE proteins |

| Lipid Composition | E. coli phospholipids | Egg PC / Bovine PS (9:1) | POPC / DOPS (85:15) |

| Protein/Lipid Ratio | 1:40 (w/w) | 1:100 (w/w) | 1:200 (v-SNARE), 1:66 (t-SNARE) (w/w) |

| Initial Detergent Conc. | 25-35 mM (for solubilization) | Sufficient to reach solubilization | Above CMC |

| Removal Method | Dialysis against detergent-free buffer | Addition of Bio-Beads SM-2 | 20-fold rapid dilution below CMC |

| Resulting Vesicles | Proteoliposomes | Unilamellar proteoliposomes | Proteoliposomes (35-100 nm) |

| Reference | nih.gov | core.ac.uk | d-nb.info |

Preservation of Protein Conformational Stability and Functional Activity Post-Reconstitution

A primary goal of reconstitution is to maintain the protein's native three-dimensional structure and, consequently, its biological function. rug.nl The choice of detergent is paramount, as harsh detergents can cause irreversible denaturation. Non-ionic detergents like this compound and its analogs are considered mild because they can solubilize membrane proteins while largely preserving their physiological function. wikipedia.org

Studies have shown that alkyl sugar detergents, a class that includes this compound, are particularly effective at maintaining the solution-phase conformation of proteins. nih.gov Molecular dynamics simulations comparing different detergent types revealed that non-ionic alkyl sugar detergents help maintain the stability of α-helical membrane proteins, in contrast to zwitterionic detergents which could be destabilizing. nih.gov The stability of a protein's folded conformation is marginal, and the reconstitution process must avoid conditions like extreme pH or temperature that could lead to unfolding and loss of activity. mdpi.commdpi.com

The functional integrity of reconstituted proteins is the ultimate measure of a successful protocol. For example, after reconstituting the melibiose carrier into liposomes using an octyl-thio detergent, the carrier's transport activity could be measured, confirming that the protein was not only integrated into the vesicle membrane but was also in a functionally competent state. nih.gov Similarly, the activity of human aquaporin 10 (hAQP10) was confirmed after purification with a maltoside-based detergent and reconstitution into liposomes by measuring water flux rates. nih.gov The ability to measure such vectorial functions (e.g., transport across the membrane) is a key advantage of proteoliposome-based assays. nih.govresearchgate.net

Table 2: Research Findings on Post-Reconstitution Stability and Activity

| Protein Studied | Key Finding | Method of Analysis | Reference |

|---|---|---|---|

| Melibiose Carrier | Successful reconstitution with preserved transport activity. The thio-detergent allowed for a wider concentration range for success compared to octylglucoside. | Transport assay with radiolabeled substrate. | nih.gov |

| α-helical membrane protein (generic) | Non-ionic alkyl sugar detergents resisted micelle inversion in vacuum simulations, maintaining the protein's solution-phase conformation and stability. | Molecular Dynamics (MD) Simulations. | nih.gov |

| Human Aquaporin 10 (hAQP10) | Protein purified with a maltoside detergent and reconstituted into liposomes showed high water flux activity. | Stopped-flow light scattering assay. | nih.gov |

| Bacteriorhodopsin (BR) | Reconstitution by detergent removal from mixed micelles resulted in functionally active proteoliposomes. The rate of detergent removal affected vesicle morphology. | Cryo-Transmission Electron Microscopy (Cryo-TEM), functional assays. | core.ac.uk |

Structural Biology Investigations Utilizing Thiooctyl Maltoside in Membrane Protein Studies

Membrane Protein Crystallization in Thiooctyl-maltoside Environments

This compound has been instrumental in the crystallization of membrane proteins, a critical step for determining their three-dimensional structures using X-ray crystallography. nih.gov The detergent's ability to form stable protein-detergent complexes is paramount for creating the ordered arrays necessary for diffraction-quality crystals. researchgate.net

The detergent molecules form a "belt" or micelle around the hydrophobic transmembrane regions of the protein. nih.gov The size and shape of this detergent belt are critical factors that influence how protein-detergent complexes pack into a crystal lattice. nih.govnih.gov A well-ordered and appropriately sized detergent belt can facilitate favorable protein-protein contacts, leading to the formation of a stable crystal lattice. nih.gov The properties of the detergent, such as its critical micelle concentration (CMC) and aggregation number, directly impact the characteristics of this belt and, consequently, the quality of the resulting crystals. researchgate.net For instance, detergents that form smaller, more uniform micelles are often preferred as they can lead to tighter crystal packing and improved diffraction. nih.gov The nature of the detergent headgroup and tail also plays a role; for example, the maltoside headgroup is known to be relatively gentle and effective at stabilizing many membrane proteins. researchgate.netmdpi.com

Table 1: Properties of Selected Detergents Used in Membrane Protein Crystallization

| Detergent | Chemical Formula | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |

|---|---|---|---|

| n-Octyl-β-D-thiomaltopyranoside (this compound) | C₁₄H₂₈O₅S | ~9 | Not widely reported |

| n-Dodecyl-β-D-maltopyranoside (DDM) | C₂₄H₄₆O₁₁ | ~0.17 | ~140 |

| n-Decyl-β-D-maltopyranoside (DM) | C₂₂H₄₂O₁₁ | ~1.6 | Not widely reported |

| n-Octyl-β-D-glucopyranoside (OG) | C₁₄H₂₈O₆ | 20-25 | 84 |

| Lauryl Dimethylamine N-oxide (LDAO) | C₁₄H₃₁NO | 1-2 | ~70-120 |

This table presents a comparison of key properties for this compound and other commonly used detergents in membrane protein structural biology. Data compiled from various sources. wikipedia.orgresearchgate.netnih.govaatbio.com

Optimizing crystallization conditions is a multi-parameter problem that often requires extensive screening. nih.govnih.gov Key strategies include:

Varying Detergent Concentration: Fine-tuning the concentration of this compound is crucial. Concentrations are typically kept above the CMC to ensure protein solubility but can be adjusted to influence micelle size and protein-detergent complex homogeneity. researchgate.net

Use of Additives: The addition of small molecules, such as salts, polymers (e.g., polyethylene (B3416737) glycol), and lipids, can significantly impact crystal formation. numberanalytics.comsyrris.com These additives can alter the solubility of the protein-detergent complex and promote specific crystal contacts. numberanalytics.com

Temperature Control: Temperature can affect both protein stability and the phase behavior of the detergent, thereby influencing nucleation and crystal growth. hamptonresearch.com Screening at different temperatures is a common optimization strategy. hamptonresearch.com

Seeding: Introducing microcrystals into a new crystallization drop (microseeding) can promote the growth of larger, higher-quality crystals by bypassing the often-difficult nucleation phase. numberanalytics.com

Detergent Exchange: Sometimes, a protein is solubilized in one detergent and then exchanged into this compound for crystallization, a process that can improve crystal quality. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Imaging

Cryo-electron microscopy has revolutionized structural biology by allowing for the determination of high-resolution structures of macromolecules, including membrane proteins, without the need for crystallization. bitesizebio.comnih.gov this compound is also utilized in the preparation of samples for cryo-EM analysis.

The process involves embedding the purified protein-detergent complexes in a thin layer of vitreous (non-crystalline) ice. nih.govpreprints.org The quality of the vitrified sample is paramount for obtaining high-resolution images. bitesizebio.com this compound, like other detergents, plays a critical role in maintaining the protein in a soluble and stable state during the vitrification process. sciengine.comnih.gov

Key aspects of cryo-EM sample preparation involving detergents like this compound include:

Optimizing Detergent Concentration: The detergent concentration needs to be carefully controlled to minimize the background signal from empty micelles, which can obscure the protein particles in the electron micrographs. sciengine.com

Grid Preparation: The protein-detergent solution is applied to a specialized grid, blotted to create a thin film, and then rapidly plunged into a cryogen like liquid ethane (B1197151) to form vitreous ice. bitesizebio.compreprints.org

Controlling Particle Distribution: Achieving an even distribution of protein particles in the ice is essential. Additives and modifications to the grid surface are sometimes employed to prevent particle aggregation or preferred orientation. nih.govnih.gov

While alkyl maltosides like DDM and DM are more commonly reported in recent high-resolution cryo-EM studies, the principles of using detergents to stabilize membrane proteins are broadly applicable, and this compound can be a valuable option in the cryo-EM workflow, particularly during the initial solubilization and purification stages. nih.govmdpi.com Fluorinated versions of octyl-maltoside have also been developed to improve the distribution of membrane protein molecules in the ice. sciengine.comnih.gov

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” (also known as n-Octyl-β-D-thiomaltopyranoside or OTM) that strictly adheres to the requested detailed outline. The necessary comparative academic analyses, detailed research findings, and quantitative data tables for this specific detergent are not sufficiently documented in published research.

While this compound is a known and commercially available non-ionic detergent used for membrane protein solubilization creative-biolabs.com, it is significantly less studied than its counterparts like DDM, DM, or the related thioglycoside, n-Octyl-β-D-thioglucopyranoside (OTG).

The existing literature confirms the use of this compound in the following contexts:

It has been included in detergent screening panels for the solubilization and purification of membrane proteins, such as the human ABC transporter MDR3 and zDHHC protein acyltransferases. uni-duesseldorf.denih.gov

It has been successfully used in the crystallization of the β1-adrenergic receptor, indicating its capacity to stabilize a membrane protein for structural determination. google.comgoogle.com

In one study, it was noted for causing minimal aggregation of a target protein compared to other detergents. unl.pt

However, there is a lack of published studies that provide the specific, in-depth comparative data required to populate the sections of the requested outline:

Comparative Academic Analyses with Other Detergent Systems in Membrane Protein Biochemistry

Differential Influence on Protein Folding, Oligomeric State, and Functional Activity:The literature does not contain studies that investigate the differential effects of Thiooctyl-maltoside on protein folding, oligomeric state, and functional activity in comparison to other detergent systems.

Due to the absence of this specific and detailed information in the scientific literature, generating the requested article with the required level of scientific accuracy and thoroughness is not feasible without resorting to speculation or including information outside the strict scope of the provided outline.

Advanced Characterization Techniques and Computational Modeling in Thiooctyl Maltoside Research

Spectroscopic Methods for Detergent-Protein Interaction Assessment

Spectroscopic techniques are pivotal in evaluating the structural integrity and conformational changes of proteins upon interaction with detergents like OTM.

Circular Dichroism (CD) Spectroscopy is a powerful method for assessing the secondary structure of proteins. The technique measures the differential absorption of left and right-circularly polarized light, which is sensitive to the protein's α-helical, β-sheet, and random coil content. univr.itazooptics.commpg.de For membrane proteins, maintaining their native conformation outside the lipid bilayer is a primary concern. CD spectroscopy allows researchers to quickly assess whether the protein's secondary structure is preserved after solubilization in an OTM-containing solution. azooptics.comnih.gov Changes in the CD spectrum can indicate denaturation or significant conformational shifts induced by the detergent. azooptics.combitesizebio.com For instance, a study on fatty acid hydroperoxide lyase demonstrated that dodecyl maltoside (a related maltoside detergent) was suitable for solubilizing the protein while preserving its secondary structure, which consisted of 13.53% α-helix, 32.73% β-sheet, 21.76% turn, and 31.13% unordered regions. nih.gov

Fluorescence Spectroscopy provides insights into the local environment of specific amino acid residues, particularly tryptophan and tyrosine. researchgate.net Changes in the fluorescence emission spectrum of these intrinsic probes can signal alterations in the protein's tertiary structure upon binding to OTM micelles. researchgate.netresearchgate.net This technique can be used to monitor protein-detergent interactions, protein folding and unfolding, and the formation of protein-detergent complexes. researchgate.netnih.gov For example, fluorescence spectroscopy has been used to confirm the formation of micelles of n-octyl-β-d-thioglucopyranoside, a related thioglucoside detergent. researchgate.net

Interactive Table: Spectroscopic Methods in Protein-Detergent Studies

| Technique | Information Gained | Key Application for Thiooctyl-maltoside |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet) | Assessing conformational integrity of membrane proteins after solubilization. azooptics.comnih.gov |

| Fluorescence Spectroscopy | Tertiary structure changes, local environment of aromatic residues | Monitoring protein-detergent binding and complex formation. researchgate.netnih.gov |

Mass Spectrometry Approaches for Detergent-Protein Complex Analysis

Mass spectrometry (MS) has become an indispensable tool for characterizing intact protein-detergent complexes. researchgate.netnih.gov Native MS, in particular, allows for the study of non-covalent interactions, providing information on the stoichiometry and composition of these complexes. nih.govkcl.ac.ukuoregon.edu

In this approach, the protein-detergent complex is transferred into the gas phase with minimal disruption, preserving the non-covalent interactions. nih.gov The mass-to-charge ratio of the intact complex is then measured, allowing for the determination of its molecular weight. This can reveal the oligomeric state of the protein within the detergent micelle and the number of detergent molecules associated with the protein. researchgate.netnih.gov

The choice of detergent is critical for successful native MS analysis, as many detergents can interfere with the ionization process or lead to dissociation of the complex. uthsc.eduwur.nl Non-ionic detergents like OTM and its relatives are often preferred due to their compatibility with MS. researchgate.netnih.gov Research has shown that detergents like n-dodecyl-β-D-maltoside (DDM) are effective in maintaining the stability of membrane protein complexes for MS analysis. nih.gov The experimental conditions, such as the detergent concentration relative to its critical micelle concentration (CMC), must be carefully optimized to obtain high-quality spectra. nih.gov

Interactive Table: Research Findings from Mass Spectrometry of Protein-Detergent Complexes

| Protein Type | Detergent Used | Key Finding | Reference |

| Membrane Protein Complexes | Various non-ionic detergents | Stoichiometry and specific phospholipid interactions can be determined. | researchgate.netnih.gov |

| AmtB channel | DDM | Optimal buffer and detergent concentrations are crucial for spectral quality. | nih.gov |

| ELIC pentameric channel | DDM | Specific mass spectrometer parameters can be optimized for membrane protein analysis. | nih.gov |

Computational Simulations of this compound Self-Assembly and Protein Interactions

Computational modeling provides a molecular-level understanding of the dynamic processes involved in detergent self-assembly and protein-detergent interactions that are often difficult to probe experimentally. nih.goveinsteinmed.edufrontiersin.org

Molecular Dynamics (MD) Simulations are used to study the behavior of atoms and molecules over time. mdpi.comnih.gov In the context of OTM, MD simulations can model the formation of detergent micelles in aqueous solution, revealing their size, shape, and internal structure. nih.gov These simulations can also shed light on how OTM molecules interact with the hydrophobic transmembrane regions of a protein, leading to its solubilization and stabilization. nih.gov For example, MD simulations have been used to compare the effects of different detergents on membrane protein stability in a vacuum, mimicking the conditions of a mass spectrometry experiment. nih.gov These studies have shown that nonionic alkyl sugar detergents like dodecyl maltoside can maintain the protein's solution-phase conformation by resisting micelle inversion, which helps explain their success in native MS. nih.gov

Dissipative Particle Dynamics (DPD) is a coarse-grained simulation technique that allows for the study of larger systems and longer timescales than all-atom MD. github.ioespressomd.orgmit.edu DPD is particularly well-suited for modeling the self-assembly of surfactants and the interaction of these assemblies with larger structures like proteins. nih.govacs.org By grouping atoms into beads, DPD can efficiently simulate the formation of OTM micelles and their role in encapsulating membrane proteins. github.ionih.gov This method has been instrumental in understanding the rheological properties of polymer solutions and the complex fluid behaviors that are relevant to protein-detergent systems. mit.edu

Interactive Table: Computational Modeling Techniques in Detergent Research

| Technique | Level of Detail | Key Application for this compound |

| Molecular Dynamics (MD) | All-atom | Simulating micelle formation and detailed protein-detergent interactions. nih.gov |

| Dissipative Particle Dynamics (DPD) | Coarse-grained | Modeling large-scale self-assembly and complex fluid dynamics. github.ionih.gov |

Future Research Directions and Innovations in Thiooctyl Maltoside Utilization

Development of Novel Thiooctyl-maltoside Analogs for Enhanced Research Performance

A key strategy involves creating detergents with a lower critical micelle concentration (CMC) and smaller, more uniform micelles, which are desirable characteristics for structural studies. nih.gov One example is the development of t-PCCαM, a derivative of n-dodecyl-β-D-maltoside (DDM), which exhibits a significantly lower CMC than its parent compound. nih.govresearchgate.net This feature is attractive for handling membrane proteins, as it enhances stability. nih.govresearchgate.net Studies have shown that t-PCCαM can effectively extract, purify, and maintain the native fold and activity of various membrane proteins, including channels and transporters. researchgate.net

Another innovative approach is the design of detergents with branched alkyl chains. This design concept aims to mimic the structure of lipids more closely by introducing short branches at the interface between the polar head and the hydrophobic tail. nih.gov This modification is intended to reduce water penetration into the micelle's interior, thereby increasing its hydrophobicity and stabilizing capability. nih.gov Research on branch-chained β-D-maltosides has demonstrated that these molecules can form smaller micelles while maintaining comparable hydrophobicity to their straight-chained counterparts, successfully enabling the crystallization of complex membrane proteins like human connexin 26. nih.gov

| Detergent Analog Class | Design Principle | Key Features | Reported Advantages |

| Cyclohexyl-α-maltosides (e.g., t-PCCαM) | Modification of the alkyl chain to a cyclohexyl-containing group. researchgate.net | Substantially lower Critical Micelle Concentration (CMC) compared to DDM. nih.govresearchgate.net | Enhanced extraction and stabilization of membrane proteins; improved thermostability and sample quality for electron microscopy. nih.govresearchgate.net |

| Branch-chained Maltosides | Introduction of short, branched alkyl chains at the head-tail interface. nih.gov | Mimics the second aliphatic chain of lipids; forms smaller micelles. nih.gov | Increased hydrophobicity within the micelle core; successful crystallization of human connexin 26 in different space groups. nih.gov |

| Norbornane-based Maltosides (NBMs) | Incorporation of a rigid, preorganized norbornane (B1196662) scaffold. researchgate.net | Varied overall detergent shape (kinked vs. non-kinked) and alkyl chain lengths. researchgate.net | Non-kinked, long-chain NBMs conferred greater stability to tested membrane proteins compared to DDM. researchgate.net |

Integration with Emerging Membrane Mimetic Systems (e.g., Nanodiscs, Amphipols)

While detergent micelles are indispensable for initial protein extraction, they represent a harsh deviation from the native lipid bilayer. To overcome this, emerging membrane mimetic systems like Nanodiscs and amphipathic polymers (amphipols) are becoming standard tools in membrane protein research. researchgate.netnih.gov The integration of this compound and its analogs with these systems is a critical area of development, as the detergent is typically required for the initial solubilization before transfer into a more native-like environment.

Nanodiscs are small, discoidal patches of a lipid bilayer encircled by a "belt" of membrane scaffold proteins (MSPs). nih.govcube-biotech.com This system provides a controlled lipid environment that is more akin to a native membrane. nih.gov The standard procedure for reconstituting a membrane protein into a nanodisc involves first solubilizing the protein from the cell membrane using a detergent like this compound or DDM. cube-biotech.complos.org The detergent-solubilized protein is then mixed with lipids and MSPs. The subsequent removal of the detergent, often using adsorbent beads, triggers the self-assembly of the protein-loaded nanodisc. plos.org This detergent-to-nanodisc transfer is crucial for functional and structural studies, as it renders membrane proteins soluble and stable in a detergent-free aqueous solution, making them suitable for techniques like solution NMR and surface plasmon resonance (SPR). plos.orgnih.gov

Amphipols are amphipathic polymers that can wrap around the hydrophobic, transmembrane surface of a membrane protein, keeping it soluble in the absence of detergents. researchgate.netmdpi.com Similar to nanodisc reconstitution, the process usually begins with a detergent-solubilized protein. mdpi.com The amphipol is then added to this solution, and it displaces the detergent molecules from the protein's surface. researchgate.net This exchange process is advantageous because amphipols bind very tightly to the protein, creating a highly stable complex even at very low concentrations, which is beneficial for downstream applications. researchgate.net While early amphipols like A8-35 required an initial detergent extraction step, newer "ultrasolute" amphipols are being developed with the ability to directly extract some membrane proteins from the membrane, though detergent-based extraction remains a common and often necessary first step. cube-biotech.com

The choice of the initial solubilizing detergent is critical for the success of both nanodisc and amphipol reconstitution. A mild but effective detergent is needed to extract the protein in its native state without causing denaturation, setting the stage for its successful incorporation into these more advanced membrane mimetics. plos.org

Broader Applications in Macromolecular Assembly, Protein Engineering, and Biomedical Research Tools

The utility of this compound and its advanced analogs extends beyond the study of single membrane proteins into broader areas of biological and biomedical research.

Macromolecular Assembly: Many crucial cellular functions are carried out by large, multi-protein complexes embedded within the membrane. Detergents are essential tools for extracting these assemblies from their native environment to study their structure and function. researchgate.net For example, detergents like DDM have been used to solubilize and purify large complexes such as cytochrome b6f, allowing for detailed structural analysis. researchgate.net The development of gentler and more stabilizing detergent analogs is critical for preserving the integrity of these often-fragile macromolecular machines during purification and characterization.

Q & A

Q. What standardized methods are recommended for determining Thiooctyl-maltoside’s critical micelle concentration (CMC) in aqueous systems?

To measure CMC, employ techniques like surface tension analysis (using a tensiometer) or fluorescence spectroscopy (with pyrene as a probe). Ensure experimental conditions (temperature, solvent purity) are rigorously controlled. Reproducibility requires detailed documentation of instrument calibration, sample preparation, and data normalization procedures .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Use high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Compare results with established reference spectra. For novel batches, include mass spectrometry (MS) to validate molecular weight. Document all protocols to align with reproducibility standards .

Q. What spectroscopic techniques are optimal for studying this compound’s interactions with lipid bilayers?

Fourier-transform infrared (FTIR) spectroscopy and fluorescence resonance energy transfer (FRET) are effective. FTIR identifies lipid phase transitions, while FRET monitors proximity changes between labeled lipid components. Calibrate instruments using control surfactants and validate findings with triplicate trials .

Q. What parameters are critical when assessing this compound’s cytotoxicity in cell cultures?

Control surfactant concentration ranges, exposure duration, and cell viability assays (e.g., MTT or LIVE/DEAD staining). Include positive/negative controls and account for solvent effects (e.g., DMSO). Use statistical tools like ANOVA to analyze dose-response relationships .

Q. How should hypotheses be structured when investigating this compound’s anti-aggregation effects on proteins?

Apply the PICOT framework: define P opulation (e.g., specific proteins), I ntervention (this compound concentration), C omparison (aggregation without surfactant), O utcome (reduced fibril formation), and T imeframe (incubation periods). Ensure hypotheses are narrow and testable .

Advanced Research Questions

Q. How can conflicting data on this compound’s pH-dependent stability be systematically resolved?

Conduct meta-analysis using PRISMA guidelines: aggregate studies, assess heterogeneity (e.g., I² statistic), and perform subgroup analyses (e.g., buffer composition, temperature). Address bias via funnel plots and sensitivity analyses. Transparently report limitations in methodology .

Q. What experimental designs optimize this compound’s efficacy in membrane protein stabilization without denaturation?

Implement factorial design to test variables (e.g., concentration, lipid-to-protein ratio). Use circular dichroism (CD) to monitor protein secondary structure and dynamic light scattering (DLS) for aggregate detection. Validate with cryo-EM to visualize membrane protein-surfactant interactions .

Q. Which statistical approaches are suitable for non-linear dose-response modeling in this compound applications?

Apply non-linear regression (e.g., sigmoidal curve fitting) and compute confidence intervals for EC₅₀ values. Use tools like GraphPad Prism or R’s drc package. For multi-variable systems, employ machine learning models (e.g., random forests) to predict surfactant behavior .

Q. How can computational modeling enhance predictions of this compound’s solvent interactions?

Combine molecular dynamics (MD) simulations with empirical data (e.g., solvent polarity indices). Validate predictions using small-angle X-ray scattering (SAXS) or neutron reflectometry. Cross-reference simulation parameters (force fields, solvation models) with experimental conditions .

Q. What methodologies detect degradation products of this compound under high-temperature stress?

Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) paired with HPLC-MS to identify breakdown compounds. Quantify degradation kinetics via Arrhenius modeling. Compare with regulatory guidelines (e.g., ICH Q1A) for pharmaceutical surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.